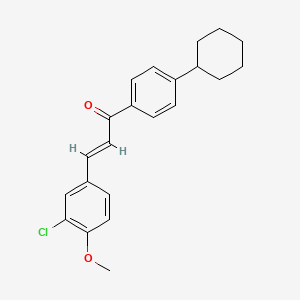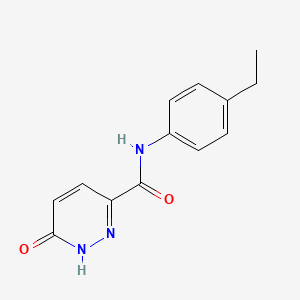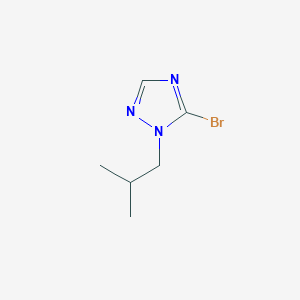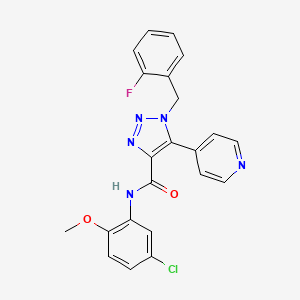
(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C8H16ClF2N . Its average mass is 199.669 Da and its monoisotopic mass is 199.093933 Da .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” consists of a cyclohexyl ring with two fluorine atoms attached to the same carbon atom (4,4-difluoro), an ethanamine group attached to the cyclohexyl ring, and a hydrochloride group . The InChI string of the compound isInChI=1S/C8H15F2N.ClH/c9-8(10)4-1-7(2-5-8)3-6-11;/h7H,1-6,11H2;1H . Physical And Chemical Properties Analysis
The compound “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” has a molecular weight of 199.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass is 199.0939335 g/mol and its monoisotopic mass is also 199.0939335 g/mol . The topological polar surface area of the compound is 26 Ų .Applications De Recherche Scientifique
Biocide Properties
- 2-(Decylthio)ethanamine hydrochloride , a compound structurally related to (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride, is known for its multifunctional biocidal properties. It demonstrates broad spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties. These characteristics are significant in various recirculating cooling water systems (Walter & Cooke, 1997).
Photolysis and Chemical Reactions
- A study on 3-aryl-3-(trifluoromethyl)diazirines , which are structurally similar to the compound , revealed that photolysis in the presence of specific solvents like diethylamine can lead to a variety of photoproducts. This highlights the potential of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in photochemical studies and its utility in the synthesis of complex organic compounds (Platz et al., 1991).
Synthesis and Characterization
- Research on N-substituted ethanamine derivatives highlights the importance of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in the synthesis and characterization of new compounds. These derivatives have applications in medicinal chemistry, demonstrating the compound's relevance in the development of new pharmaceuticals (Zaidi et al., 2015).
Enamine Chemistry
- The study of enamines in the synthesis of complex organic compounds provides insights into the versatility of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride. Enamines are crucial intermediates in organic synthesis, and their study is relevant for the development of new synthetic methodologies (Dean et al., 1982).
Applications in Fluorine Chemistry
- A study on (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine demonstrates the potential application of (1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride in fluorine chemistry. The research explores the use of such compounds for replacing hydroxyl groups with fluorine atoms, indicating its importance in the synthesis of fluorinated organic compounds (Bergmann & Cohen, 1970).
Mécanisme D'action
The mechanism of action for “(1S)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride” is not available in the web search results. It’s possible that this compound is used in scientific research in various fields, but without more specific information, it’s difficult to determine its exact mechanism of action.
Propriétés
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYNUUVMZVORD-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B2434457.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2434458.png)



![[1-[2-(Dimethylamino)ethyl]triazol-4-yl]-(3-methoxypyrrolidin-1-yl)methanone](/img/structure/B2434463.png)
![6-methyl-4-oxo-N-phenethyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2434466.png)
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2434470.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2,4-dimethyl-6-oxo-1-phenylpyridine-3-carboxylate](/img/structure/B2434471.png)

![tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B2434473.png)
